molecular formula C9H16F3N B13101259 (R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine

(R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine

Cat. No.: B13101259
M. Wt: 195.23 g/mol
InChI Key: QAKGMUMWTVXEOI-MRVPVSSYSA-N
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Description

®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

    Catalysts: A chiral catalyst is often used to ensure the formation of the desired enantiomer.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine: The enantiomer of the compound with different stereochemistry.

    N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine: The racemic mixture containing both enantiomers.

    N-Methyl-1-cyclohexyl-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds.

This detailed article provides a comprehensive overview of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H16F3N

Molecular Weight

195.23 g/mol

IUPAC Name

(1R)-1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine

InChI

InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3/t8-/m1/s1

InChI Key

QAKGMUMWTVXEOI-MRVPVSSYSA-N

Isomeric SMILES

CN[C@H](C1CCCCC1)C(F)(F)F

Canonical SMILES

CNC(C1CCCCC1)C(F)(F)F

Origin of Product

United States

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